AdBrettPhos

Catalog No.
S993278
CAS No.
1160861-59-5
M.F
C43H61O2P
M. Wt
640.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AdBrettPhos

CAS Number

1160861-59-5

Product Name

AdBrettPhos

IUPAC Name

bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Molecular Formula

C43H61O2P

Molecular Weight

640.9 g/mol

InChI

InChI=1S/C43H61O2P/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3

InChI Key

NMGHOZQCYNKWBG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C
  • B-cell malignancies

    B-cells are a type of white blood cell that plays a crucial role in the immune system. However, uncontrolled B-cell growth can lead to leukemia and lymphoma. Studies suggest that AdBrettPhos may inhibit B-cell proliferation and survival by blocking BTK activity. This makes it a potential therapeutic candidate for B-cell malignancies [].

  • Autoimmune diseases

    Autoimmune diseases occur when the immune system mistakenly attacks healthy tissues. B-cells are involved in the development of several autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. AdBrettPhos's ability to target BTK might offer a potential therapeutic approach for these conditions by modulating B-cell activity [].

AdBrettPhos is a dialkylbiarylphosphine ligand characterized by its bulky structure, which enhances its effectiveness in catalyzing reactions involving palladium. The compound's full chemical name is 1,1'-bis(2,4,6-trimethylphenyl)phosphine, and it is noted for its ability to stabilize palladium complexes, thereby facilitating various coupling reactions such as C–N and C–O bond formations .

AdBrettPhos finds extensive applications in:

  • Organic Synthesis: It is used to synthesize complex organic molecules, particularly those that require selective bond formations.
  • Catalysis: The ligand enhances the efficiency of palladium catalysts in various industrial processes, including pharmaceuticals and material science .
  • Research: Its unique properties make it an important subject of study in organometallic chemistry and catalysis research.

While AdBrettPhos itself is primarily a synthetic compound, its applications in medicinal chemistry can indirectly relate to biological activity. The compounds synthesized using AdBrettPhos as a catalyst often include biologically active molecules. For instance, the aniline derivatives produced through C–N coupling can serve as precursors for pharmaceuticals and agrochemicals .

The synthesis of AdBrettPhos typically involves:

  • Phosphination Reactions: The compound can be synthesized through the reaction of phosphine with appropriate aryl halides under controlled conditions.
  • Lithiation Techniques: Another method involves lithiation of the biaryl framework followed by phosphination to introduce the phosphorus atom .

Studies have shown that AdBrettPhos interacts effectively with palladium complexes, leading to improved catalytic performance. Kinetic studies indicate that the bulky nature of the ligand allows for better stabilization of palladium during oxidative addition steps in cross-coupling reactions . This interaction is crucial for achieving high yields and selectivity in synthetic applications.

Several compounds share similarities with AdBrettPhos, particularly within the class of phosphine ligands. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
BrettPhosBulky biaryl phosphineLess steric hindrance than AdBrettPhos
RuPhosRuthenium-based phosphine ligandUsed in different metal-catalyzed reactions
tBuBrettPhosTert-butyl substituted versionOffers different steric properties
DiphenylphosphineSimple diphenyl phosphineLess bulky; lower catalytic efficiency

AdBrettPhos stands out due to its enhanced steric bulk and electronic properties, which optimize catalytic performance in specific reactions compared to these similar compounds.

XLogP3

11.8

Dates

Modify: 2023-08-16

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